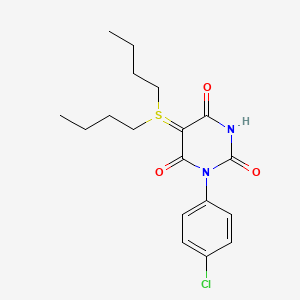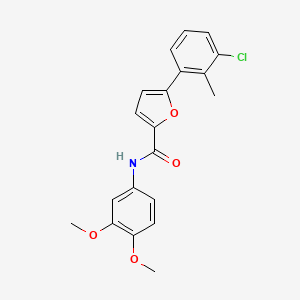![molecular formula C19H16BrClN2O4 B4999225 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)
3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide is a synthetic molecule that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, making it a promising candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide involves the inhibition of a specific protein kinase. This kinase plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this kinase, the compound can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound can effectively inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that the compound can effectively inhibit tumor growth in animal models.
实验室实验的优点和局限性
The advantages of using 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide in lab experiments include its potent inhibitory activity against a specific protein kinase, its ability to induce apoptosis in cancer cells, and its potential for the development of novel cancer therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide. One potential direction is the development of novel therapeutic agents based on this compound. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on improving the solubility and reducing the toxicity of the compound to make it more suitable for clinical use.
合成方法
The synthesis of 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide involves a series of chemical reactions. The starting material is 4-bromophenol, which is converted to 4-bromophenoxyacetic acid through esterification and subsequent hydrolysis. The resulting acid is then reacted with 2-(chloromethyl)oxirane to form the corresponding ether. This intermediate is then reacted with 3-chloro-5-methoxyaniline to give the desired product. The final step involves the addition of cyanoacetic acid to the amine group of the product to form the cyanoacrylamide derivative.
科学研究应用
The 3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide compound has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific protein kinase, making it a promising candidate for the development of novel cancer therapies. Additionally, it has been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-[4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O4/c1-25-17-10-12(8-13(11-22)19(23)24)9-16(21)18(17)27-7-6-26-15-4-2-14(20)3-5-15/h2-5,8-10H,6-7H2,1H3,(H2,23,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFQPRDPAXMSGQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N)Cl)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)
![4-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4999189.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)

![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)
![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)